molecular formula C8H11N3S B3056051 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine CAS No. 685123-96-0

4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine

Cat. No.: B3056051
CAS No.: 685123-96-0
M. Wt: 181.26 g/mol
InChI Key: ONZWAEXRMZGFAN-UHFFFAOYSA-N
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Description

4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is an organic compound belonging to the class of pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring . The compound has a molecular formula of C8H11N3S and a molecular weight of 181.26 g/mol

Preparation Methods

The synthesis of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine typically involves multiple steps. One reported method starts with methyl dimethyl 3,3’-thiodipropionate as the starting material. The synthesis includes cyclization, chlorination, substitution with morpholine, and coupling with 5-bromopyridin-2-amine through a Suzuki reaction . The reaction conditions and reagents used in each step are crucial for the successful synthesis of the compound.

Chemical Reactions Analysis

4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Scientific Research Applications

4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as heat shock protein HSP 90-alpha . This interaction can lead to the inhibition of protein functions, which is crucial for its anticancer activity. The compound’s structure allows it to bind to specific sites on the target proteins, disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is unique due to its specific structural features. Similar compounds include:

These similar compounds highlight the versatility and potential of the thiopyrano[4,3-d]pyrimidine scaffold in drug development and other scientific applications.

Properties

IUPAC Name

4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-5-6-4-12-3-2-7(6)11-8(9)10-5/h2-4H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZWAEXRMZGFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CSCCC2=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369422
Record name 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685123-96-0
Record name 4-Methyl-7,8-dihydro-5H-thiopyrano(4,3-d)pyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685123960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-7,8-DIHYDRO-5H-THIOPYRANO(4,3-D)PYRIMIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN8UFC8Y2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
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4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
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4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Reactant of Route 4
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4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Reactant of Route 6
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine

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